molecular formula C16H14N4O2 B12846565 2-Hydroxy-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide

2-Hydroxy-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide

Cat. No.: B12846565
M. Wt: 294.31 g/mol
InChI Key: FSCYSYUGHPAHPV-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide is a complex organic compound that features a benzamide core substituted with a hydroxy group and a pyridinyl-pyrazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting 1-methyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Pyridine Ring Formation: The pyrazole derivative is then coupled with a pyridine precursor using a palladium-catalyzed cross-coupling reaction.

    Benzamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Common reducing agents include LiAlH₄ (Lithium aluminium hydride) and NaBH₄ (Sodium borohydride).

    Substitution: Electrophilic reagents like HNO₃ (Nitric acid) for nitration, SO₃ (Sulfur trioxide) for sulfonation, and halogens for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while nitration would introduce nitro groups onto the aromatic rings.

Scientific Research Applications

2-Hydroxy-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzoic acid
  • 2-Hydroxy-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzylamine
  • 2-Hydroxy-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzyl alcohol

Uniqueness

What sets 2-Hydroxy-4-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzamide apart from similar compounds is its specific substitution pattern and the presence of both hydroxy and benzamide functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

2-hydroxy-4-[5-(1-methylpyrazol-4-yl)pyridin-3-yl]benzamide

InChI

InChI=1S/C16H14N4O2/c1-20-9-13(8-19-20)12-4-11(6-18-7-12)10-2-3-14(16(17)22)15(21)5-10/h2-9,21H,1H3,(H2,17,22)

InChI Key

FSCYSYUGHPAHPV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)C3=CC(=C(C=C3)C(=O)N)O

Origin of Product

United States

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